molecular formula C6H5F3N2 B1321189 4-Methyl-2-(trifluoromethyl)pyrimidine CAS No. 1017464-05-9

4-Methyl-2-(trifluoromethyl)pyrimidine

Cat. No.: B1321189
CAS No.: 1017464-05-9
M. Wt: 162.11 g/mol
InChI Key: JHOQVQSTUMAGNQ-UHFFFAOYSA-N
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Description

4-Methyl-2-(trifluoromethyl)pyrimidine is a heterocyclic organic compound that features a pyrimidine ring substituted with a methyl group at the fourth position and a trifluoromethyl group at the second position. This compound is of interest due to its unique chemical properties imparted by the trifluoromethyl group, which can influence the compound’s reactivity, stability, and biological activity.

Biochemical Analysis

Biochemical Properties

4-Methyl-2-(trifluoromethyl)pyrimidine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, the trifluoromethyl group in the compound can increase metabolic stability and permeability, decrease the basicity of the proximal amine, or change the conformation of the molecule . These interactions can influence the compound’s activity and effectiveness in biochemical processes.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s trifluoromethyl group can enhance drug potency by lowering the pKa of the cyclic carbamate through key hydrogen bonding interactions with proteins . This can lead to changes in cellular responses and functions.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level. The compound can bind to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, the trifluoromethyl group can play a crucial role in the compound’s binding interactions, affecting its overall activity and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability, degradation, and long-term effects on cellular function are important considerations. Studies have shown that the trifluoromethyl group can contribute to the compound’s stability and influence its long-term effects on cells .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while at higher doses, it could cause toxic or adverse effects. Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in various applications .

Metabolic Pathways

This compound is involved in specific metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound’s trifluoromethyl group can affect metabolic flux and metabolite levels, influencing its overall metabolic profile .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity. The compound can interact with transporters and binding proteins, affecting its localization and accumulation. These interactions can influence the compound’s effectiveness and distribution within the body .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the cyclo-condensation of fluorinated building blocks such as ethyl 2,2,2-trifluoroacetate or 2,2,2-trifluoroacetyl chloride with appropriate precursors . Another method involves the exchange of chlorine atoms with fluorine atoms using trichloromethyl-pyridine .

Industrial Production Methods

Industrial production of 4-Methyl-2-(trifluoromethyl)pyrimidine often employs scalable synthetic routes that ensure high yield and purity. The use of efficient fluorinating agents and optimized reaction conditions are crucial for large-scale synthesis. The process may involve the use of continuous flow reactors to enhance reaction efficiency and safety.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-2-(trifluoromethyl)pyrimidine is unique due to the combination of the trifluoromethyl group and the pyrimidine ring, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances the compound’s stability and reactivity, making it a valuable building block in various applications .

Properties

IUPAC Name

4-methyl-2-(trifluoromethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2/c1-4-2-3-10-5(11-4)6(7,8)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHOQVQSTUMAGNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50610239
Record name 4-Methyl-2-(trifluoromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50610239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017464-05-9
Record name 4-Methyl-2-(trifluoromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50610239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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